

A Technical Guide to the Spectroscopic Characterization of (3-Methylfuran-2-yl)methanamine

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Compound of Interest

Compound Name: (3-Methylfuran-2-yl)methanamine

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Abstract: This document provides a comprehensive technical guide to the spectroscopic properties of **(3-Methylfuran-2-yl)methanamine**. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from established principles of spectroscopy and comparative analysis of structurally related furan and amine derivatives. Furthermore, this guide outlines a detailed, plausible experimental protocol for the synthesis of the title compound and standard procedures for spectroscopic data acquisition, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

The structural features of **(3-Methylfuran-2-yl)methanamine**, including the substituted furan ring, a primary amine, a methyl group, and a methylene bridge, give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the predicted data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **(3-Methylfuran-2-yl)methanamine** are based on the known effects of substituents on the furan ring's electronic environment.^{[1][2]}

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, the methyl protons, and the amine protons. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which is reflected in the chemical shifts (δ) and coupling constants (J) of the ring protons.^[1] For an unsubstituted furan in CDCl₃, protons at the 2- and 5-positions typically resonate at a lower field (~7.44 ppm) than those at the 3- and 4-positions (~6.38 ppm).^{[1][3]} The introduction of methyl and aminomethyl groups will alter this pattern.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-5 (Furan)	~7.2 - 7.4	d (doublet)	$J_{5,4} \approx 2.0$
H-4 (Furan)	~6.1 - 6.3	d (doublet)	$J_{4,5} \approx 2.0$
-CH ₂ - (Methylene)	~3.8 - 4.0	s (singlet)	-
-CH ₃ (Methyl)	~2.0 - 2.2	s (singlet)	-
-NH ₂ (Amine)	~1.5 - 2.5	s (singlet, broad)	-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of unsubstituted furan shows signals for the α -carbons (C2, C5) at approximately 142.8 ppm and the β -carbons (C3, C4) at around 109.8 ppm.^[2] Substituent effects are used to predict the shifts for the title compound.^[2]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (Furan)	~148 - 152
C-5 (Furan)	~138 - 142
C-3 (Furan)	~115 - 120
C-4 (Furan)	~110 - 114
-CH ₂ - (Methylene)	~35 - 45
-CH ₃ (Methyl)	~10 - 15

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the substituted furan ring. Primary amines typically show two N-H stretching bands.[\[4\]](#)[\[5\]](#)

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium, Sharp (two bands)
C-H Stretch (Aromatic/Furan)	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic CH ₃ , CH ₂)	2850 - 2960	Medium
N-H Bend (Scissoring)	1580 - 1650	Medium to Strong
C=C Stretch (Furan Ring)	~1500 - 1600	Medium
C-O-C Stretch (Furan Ring)	~1000 - 1250	Strong
C-N Stretch (Aliphatic Amine)	1000 - 1250	Medium

Mass Spectrometry (MS)

The mass spectrum is predicted based on the molecular weight of the compound and common fragmentation patterns for amines and furan derivatives. The molecular formula is C_6H_9NO , giving a molecular weight of 111.14 g/mol. The molecular ion peak (M^+) is expected at $m/z = 111$. Aliphatic amines often undergo α -cleavage as a predominant fragmentation mode.^{[6][7]}

m/z Value	Predicted Fragment	Fragmentation Pathway
111	$[C_6H_9NO]^+$	Molecular Ion (M^+)
110	$[C_6H_8NO]^+$	$M^+ - H$
96	$[C_5H_6NO]^+$	$M^+ - CH_3$
82	$[C_5H_6O]^+$	$M^+ - CH_2NH$
30	$[CH_4N]^+$	α -cleavage, $[CH_2NH_2]^+$

Experimental Protocols

Synthesis of (3-Methylfuran-2-yl)methanamine

A plausible and efficient method for the synthesis of **(3-Methylfuran-2-yl)methanamine** is the reductive amination of 3-methylfuran-2-carbaldehyde. This common procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.^{[8][9]}

Protocol: Reductive Amination

- Imine Formation:** To a solution of 3-methylfuran-2-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a solution of aqueous ammonia (excess, ~10-20 eq). The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
- Reduction:** The reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride ($NaBH_4$, ~1.5-2.0 eq), is added portion-wise while maintaining the temperature below 10 °C.
- Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is evaporated to yield the crude product. Purification is achieved by column chromatography on silica gel or by vacuum distillation to afford pure **(3-Methylfuran-2-yl)methanamine**.

Spectroscopic Data Acquisition

2.2.1. NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 1-5 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[1\]](#)
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used for both nuclei. For ¹³C NMR, a proton-decoupled sequence is typically employed.[\[2\]](#)

2.2.2. IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.[\[10\]](#)

2.2.3. Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

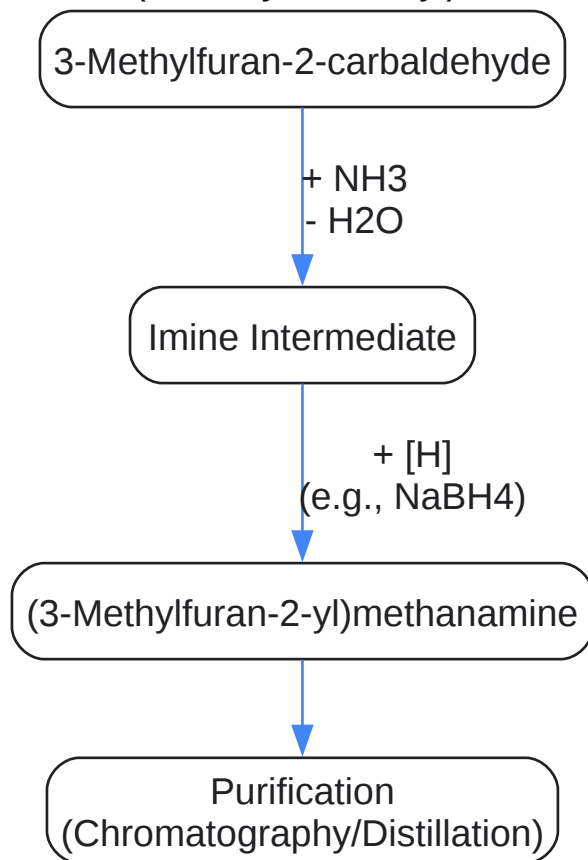
- Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph. Electron Ionization (EI) is a common method for generating fragments and determining the fragmentation pattern.[\[11\]](#)

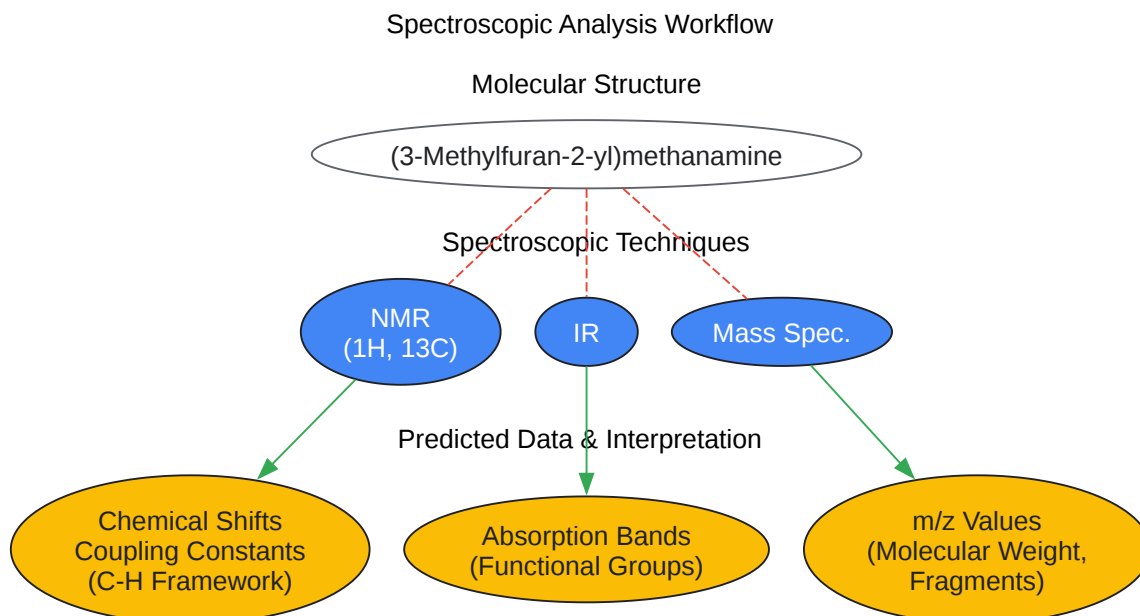
Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **(3-Methylfuran-2-yl)methanamine** via reductive amination.

Synthesis of (3-Methylfuran-2-yl)methanamine





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